molecular formula C7H14NO4P B14614300 Diethyl [(cyanomethoxy)methyl]phosphonate CAS No. 59463-48-8

Diethyl [(cyanomethoxy)methyl]phosphonate

Cat. No.: B14614300
CAS No.: 59463-48-8
M. Wt: 207.16 g/mol
InChI Key: JKVVBLODOZKANX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows:

(C2H5O)2P(O)H+ClCH2CN(C2H5O)2P(O)CH2CN+HCl\text{(C2H5O)2P(O)H} + \text{ClCH2CN} \rightarrow \text{(C2H5O)2P(O)CH2CN} + \text{HCl} (C2H5O)2P(O)H+ClCH2CN→(C2H5O)2P(O)CH2CN+HCl

This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

    Addition Reactions: It can react with electrophiles to form addition products.

    Hydrolysis: It can be hydrolyzed to form phosphonic acid derivatives

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(cyanomethoxy)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(cyanomethoxy)methyl]phosphonate involves its role as a nucleophile in various organic reactions. It can donate its cyanomethyl group to electrophiles, facilitating the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(cyanomethoxy)methyl]phosphonate is unique due to its cyanomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of substituted nitriles. This makes it a valuable reagent in organic synthesis and distinguishes it from other phosphonate compounds .

Properties

CAS No.

59463-48-8

Molecular Formula

C7H14NO4P

Molecular Weight

207.16 g/mol

IUPAC Name

2-(diethoxyphosphorylmethoxy)acetonitrile

InChI

InChI=1S/C7H14NO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-4,6-7H2,1-2H3

InChI Key

JKVVBLODOZKANX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCC#N)OCC

Origin of Product

United States

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